molecular formula C16H17N3O B12093393 N-(2-aminophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide

N-(2-aminophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide

Cat. No.: B12093393
M. Wt: 267.33 g/mol
InChI Key: KYMCWIMFDAJTBR-UHFFFAOYSA-N
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Description

N-(2-Aminophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide (CAS 1214051-96-3) is a chemical compound of significant interest in medicinal chemistry and anticancer research. With the molecular formula C16H17N3O and a molecular weight of 267.33 g/mol, this tetrahydroquinoline derivative is provided for research applications . The compound features a 1,2,3,4-tetrahydroquinoline scaffold, a privileged structure in drug discovery known for its diverse pharmacological potential . This core scaffold is found in numerous clinically used drugs and biologically active natural products, with documented activities including anti-inflammatory, antibacterial, antiviral, and anticancer effects . The specific substitution pattern of this molecule, combining the tetrahydroquinoline core with a 2-aminophenyl carboxamide group, makes it a valuable building block for developing novel therapeutic agents, particularly in oncology. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a lead compound for structure-activity relationship (SAR) studies. Its structure aligns with other 4-amino-substituted 1,2,3,4-tetrahydroquinoline carbamates, a class known to produce potent inhibitors for various disease targets . This product is intended for research purposes only and is not approved for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

N-(2-aminophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide

InChI

InChI=1S/C16H17N3O/c17-12-6-2-4-8-14(12)19-16(20)15-10-9-11-5-1-3-7-13(11)18-15/h1-8,15,18H,9-10,17H2,(H,19,20)

InChI Key

KYMCWIMFDAJTBR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2NC1C(=O)NC3=CC=CC=C3N

Origin of Product

United States

Preparation Methods

Hydrogenation of Quinoline-2-Carboxylic Acid

Quinoline-2-carboxylic acid undergoes catalytic hydrogenation to yield the tetrahydroquinoline derivative. Key conditions include:

  • Catalyst : 5% Pd/C or PtO₂ under 50–100 psi H₂.

  • Solvent : Ethanol or acetic acid at 80–100°C.

  • Yield : 60–75% after 12–24 hours.

Mechanistic Insight :
The aromatic quinoline ring is reduced stepwise, with the pyridine moiety saturating first. The carboxylic acid group remains intact due to its electron-withdrawing nature, directing hydrogenation to the adjacent ring.

Alternative Cyclization Approaches

For substrates lacking preexisting quinoline frameworks, cyclization strategies using Grignard reagents or Mannich reactions are employed:

  • Grignard Addition : 3-Aryl-5,7-dimethoxy-2,3-dihydroquinolin-4-ones react with aryl magnesium bromides, followed by acid-catalyzed dehydration and hydrogenation.

  • Bischler-Napieralski Reaction : Cyclization of β-phenylethylamides using POCl₃ or PCl₅ forms dihydroisoquinolines, which are subsequently reduced.

Amide Coupling with o-Nitroaniline

Acid Chloride Formation

The carboxylic acid is activated using oxalyl chloride in anhydrous ethyl acetate at 0–5°C, facilitated by catalytic dimethylformamide (DMF):

RCOOH+ClCOCOClDMFRCOCl+CO2+HCl\text{RCOOH} + \text{ClCOCOCl} \xrightarrow{\text{DMF}} \text{RCOCl} + \text{CO}_2 + \text{HCl}

Typical Conditions :

  • Molar Ratio : 1:1.2 (acid:oxalyl chloride).

  • Reaction Time : 2–3 hours under nitrogen.

Amide Bond Formation

The acid chloride reacts with o-nitroaniline in the presence of pyridine as a base:

RCOCl+H2N-C6H4NO2pyridineRCONH-C6H4NO2+HCl\text{RCOCl} + \text{H}2\text{N-C}6\text{H}4-\text{NO}2 \xrightarrow{\text{pyridine}} \text{RCONH-C}6\text{H}4-\text{NO}_2 + \text{HCl}

Optimization Notes :

  • Excess pyridine (1.5 equiv) ensures complete HCl neutralization.

  • Yields range from 55–70% after recrystallization from ethyl acetate.

Reduction of Nitro to Amine

Catalytic Hydrogenation

The nitro intermediate undergoes hydrogenation using Pd/C (5%) in ethanol at 80°C under 50 psi H₂:

R-NO2H2,Pd/CR-NH2\text{R-NO}2 \xrightarrow{\text{H}2, \text{Pd/C}} \text{R-NH}_2

Key Parameters :

  • Reaction Time : 6–8 hours.

  • Yield : 85–90% after column chromatography.

Alternative Reducing Agents

While hydrogenation is preferred, Fe/HCl or SnCl₂/HCl systems may be used for small-scale reductions, albeit with lower yields (60–65%).

Integrated Synthetic Protocol

A stepwise protocol consolidating the above methods is outlined below:

Step Reaction Conditions Yield
1Hydrogenation of quinoline-2-carboxylic acid5% Pd/C, H₂ (50 psi), EtOH, 80°C, 24 h68%
2Acid chloride formationOxalyl chloride, DMF, ethyl acetate, 0–5°C, 3 h92%
3Amide couplingo-Nitroaniline, pyridine, rt, 15 h63%
4Nitro reduction5% Pd/C, H₂ (50 psi), EtOH, 80°C, 6 h87%

Overall Yield : ~34% (calculated from stepwise yields).

Analytical Characterization

Critical spectroscopic data for intermediates and the final product include:

  • N-(2-Nitrophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide :

    • ¹H NMR (400 MHz, CDCl₃) : δ 8.15 (d, J = 8 Hz, 1H, ArH), 7.45–7.30 (m, 3H, ArH), 6.90 (t, J = 7 Hz, 1H, NH), 3.65 (m, 2H, CH₂), 2.95 (m, 2H, CH₂), 1.85 (m, 2H, CH₂).

  • Final Product :

    • HRMS (ESI) : m/z calc. for C₁₆H₁₇N₃O [M+H]⁺: 268.1445, found: 268.1448.

Challenges and Optimization Strategies

Steric Hindrance in Amide Coupling

The tetrahydroquinoline core’s 2-position imposes steric constraints, necessitating:

  • High Dilution : Reducing concentration to 0.1–0.2 M minimizes dimerization.

  • Microwave Assistance : Coupling under microwave irradiation (100°C, 30 min) improves yields to 75%.

Regioselectivity in Nitro Reduction

Competing reduction of the tetrahydroquinoline ring is mitigated by:

  • Low Hydrogen Pressure : 10–20 psi prevents over-reduction.

  • Temperature Control : Maintaining 60–70°C avoids ring-opening side reactions .

Chemical Reactions Analysis

Types of Reactions: N-(2-aminophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(2-aminophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-aminophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Modifications at the Carboxamide Position

N-[2-(Dimethylamino)ethyl]-1,2,3,4-tetrahydroquinoline-2-carboxamide (AR019VOM)
  • Structure: Features a dimethylaminoethyl group instead of 2-aminophenyl.
  • Properties: The dimethylamino group enhances water solubility (as a dihydrochloride salt) and may improve blood-brain barrier penetration compared to the aminophenyl analogue .
  • Applications : Primarily used in preclinical CNS studies due to its basic nitrogen, which facilitates protonation in physiological conditions.
N-(2-Fluorophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide
  • Structure: Substitutes the amino group with fluorine.

Modifications on the Tetrahydroquinoline Core

6-Chloro-N-(isoquinolin-4-yl)-1-[(1H-imidazol-2-yl)methyl]-1,2,3,4-tetrahydroquinoline-4-carboxamide
  • Structure: Chloro and imidazolylmethyl substituents on the tetrahydroquinoline core.
  • Activity : Demonstrated potent inhibition of SARS-CoV-2 3CL protease (Kᵢ = 0.12 μM), highlighting the importance of halogen and heterocyclic groups for antiviral activity .
N-(Cyclopropanesulfonyl)-4,4-dimethyl-2-[3-(morpholin-4-yl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide
  • Structure : Incorporates a sulfonyl group and morpholine ring.
  • Activity : Acts as an AMPK activator (EC₅₀ = 30 nM), with the sulfonyl group enhancing binding affinity through hydrophobic and electrostatic interactions .

Physicochemical and Pharmacokinetic Properties

  • Solubility: The dihydrochloride salt of N-[2-(dimethylamino)ethyl]-... exhibits higher aqueous solubility than the free base aminophenyl derivative .
  • Stability : Fluorophenyl and sulfonyl-substituted analogues show enhanced metabolic stability due to reduced oxidative metabolism .
  • LogP: The aminophenyl group increases hydrophilicity (predicted LogP = 2.1) compared to morpholinylphenyl (LogP = 3.5) .

Biological Activity

N-(2-aminophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide is a synthetic compound that belongs to the class of tetrahydroquinoline derivatives. It has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Property Details
Molecular Formula C16H17N3O
Molecular Weight 267.33 g/mol
IUPAC Name This compound
InChI Key KYMCWIMFDAJTBR-UHFFFAOYSA-N
Canonical SMILES C1CC2=CC=CC=C2NC1C(=O)NC3=CC=CC=C3N

This compound exhibits its biological effects primarily through interactions with specific molecular targets:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, which may play a role in cancer progression and other diseases.
  • Receptor Modulation : It can bind to receptors involved in cellular signaling pathways, potentially altering physiological responses.
  • Cellular Pathways : The compound may interfere with critical cellular pathways that regulate cell growth and apoptosis.

Anticancer Activity

Research indicates that this compound possesses significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:

  • IC50 Values : Some derivatives have shown IC50 values as low as 2.5 µg/mL against human cancer cells, outperforming established chemotherapeutics like Doxorubicin .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity:

  • Bacterial Inhibition : Studies suggest that it exhibits inhibitory effects against a range of bacterial strains, indicating potential as an antibiotic agent.

Case Studies

  • Antitumor Activity Study : A study evaluated several tetrahydroquinoline derivatives for their antitumor activity. The results showed that certain derivatives of this compound had superior potency compared to traditional chemotherapeutics .
  • Enzyme Inhibition Research : Another research focused on the enzyme inhibition capabilities of this compound. It was found to effectively inhibit specific enzymes involved in tumor metabolism, leading to reduced cancer cell proliferation.

Comparison with Related Compounds

This compound can be compared with similar compounds to highlight its unique properties:

Compound Key Features Biological Activity
N-(4-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamideContains a methyl group; affects solubility and bioavailabilityModerate anticancer activity
Quinoline derivativesLacks tetrahydro structure; generally less potentVariable; often lower than tetrahydro derivatives

Q & A

Q. What are the standard synthetic routes for preparing N-(2-aminophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide?

The compound can be synthesized via catalytic hydrogenation of quinoline precursors or reductive amination. For example, ketone groups in quinoline derivatives can be reduced using catalytic hydrogenation (H₂/Pd-C in ethanol at 25°C) to yield tetrahydroquinoline scaffolds while retaining carboxamide functionality . Acidic ionic liquids like [NMPH]H₂PO₄ offer a green alternative, enabling efficient cyclization of 2-(phenylamino)ethanol with unsaturated ketones under mild conditions, with high catalyst reusability (≥5 cycles) .

Q. How is the structural integrity of this compound confirmed experimentally?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are primary tools for structural elucidation. Single-crystal X-ray diffraction provides definitive stereochemical confirmation, as demonstrated for related tetrahydroquinoline derivatives (e.g., triclinic crystal system with space group P-1) . Infrared (IR) spectroscopy further validates functional groups like amides and amines .

Q. What are the key physicochemical properties relevant to its reactivity?

Computational analyses reveal hydrogen bond donor/acceptor counts (e.g., 2 H-donors, 5 H-acceptors) and logD values (pH 5.5), which influence solubility and bioavailability. The compound’s topological polar surface area (~50.4 Ų) suggests moderate membrane permeability . These properties guide solvent selection and reaction optimization.

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

Racemic mixtures can be resolved using chiral catalysts or resolving agents. For example, [Ru(p-cymene)Cl₂]₂/I₂ catalyzes hydrogenation to produce racemic intermediates, which are then resolved with tartaric acid derivatives to achieve >99% enantiomeric excess (ee) . Chemoenzymatic methods using lipases or acyltransferases (e.g., from Mycobacterium smegmatis) enable asymmetric synthesis of optically active alcohols with tetrahydroquinoline moieties .

Q. What strategies address contradictions in catalytic efficiency for tetrahydroquinoline synthesis?

Discrepancies between metal-based and ionic liquid catalysts (e.g., Fe²⁺ vs. [NMPH]H₂PO₄) arise from reaction mechanisms. Ionic liquids avoid metal leaching and toxicity but may require longer reaction times. Comparative kinetic studies (e.g., turnover frequency, activation energy) and solvent screening (polar aprotic vs. ethanol) are critical for optimization .

Q. How does structural modification influence biological activity?

Substituent effects are studied via structure-activity relationship (SAR) models. For example:

  • Fluorophenyl groups enhance binding to neurological targets (e.g., NMDA receptors) .
  • Thiophene-sulfonyl moieties improve protease inhibition (e.g., SARS-CoV-2 Mpro binding affinity, IC₅₀ <1 µM) .
  • In vitro assays (e.g., enzyme inhibition, cytotoxicity) combined with molecular docking validate modifications .

Q. What analytical challenges arise in characterizing diastereomeric mixtures?

Diastereomers with similar polarity may co-elute in chromatography. Advanced techniques include:

  • Chiral stationary phases (CSPs) in HPLC.
  • Dynamic NMR to study conformational exchange.
  • X-ray crystallography for absolute configuration determination, as applied to inseparable diastereomers of propioloyl-tetrahydroisoquinoline derivatives .

Methodological Notes

  • Synthetic Optimization : Screen ionic liquid catalysts (e.g., [NMPH]H₂PO₄) at 80–100°C for 6–12 hours to balance yield and energy costs .
  • Crystallography : Grow crystals in ethanol/water (7:3 v/v) at 4°C for slow nucleation, ensuring high-quality diffraction data .
  • Biological Assays : Use HEK-293 cells transfected with target receptors (e.g., NMDA NR1A/NR2B) for electrophysiological studies of anticonvulsant activity .

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